

Replicating In Vivo Success: A Comparative Guide to AZD0233 in Dilated Cardiomyopathy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published in vivo results for **AZD0233**, a novel CX3CR1 antagonist, against its predecessor, AZD8797, and other therapeutic modalities for dilated cardiomyopathy (DCM). The data presented is intended to assist researchers in evaluating the potential of **AZD0233** and in the design of future pre-clinical and clinical studies.

Executive Summary

AZD0233 is an orally available, selective allosteric modulator of the C-X3-C motif chemokine receptor 1 (CX3CR1) in development by AstraZeneca for the treatment of dilated cardiomyopathy.[1][2] Preclinical studies in a murine model of DCM have demonstrated that AZD0233 can improve cardiac function, reduce cardiac inflammation, and decrease myocardial fibrosis.[2] Compared to its predecessor, AZD-8797, AZD0233 exhibits improved physicochemical properties, metabolic stability, and a better toxicity profile.[3] While direct comparative in vivo studies in a DCM model are not publicly available, this guide consolidates existing data to facilitate an objective assessment.

Data Presentation In Vivo Efficacy of AZD0233 in a Murine Model of Dilated Cardiomyopathy



Parameter	Vehicle	AZD0233 (100 mg/kg)	Duration of Treatment	p-value
Change in Left Ventricular Ejection Fraction (percentage units)	-	+7.1 ± 1.5	4 weeks	<0.001
CD11b+ Ly6Chi Inflammatory Monocytes in Myocardium (%)	1.31 ± 0.19	0.90 ± 0.10	4 weeks	<0.05
Relative Reduction in CX3CR1+ Leukocytes in Myocardium (%)	-	48.6 ± 21.3	8 weeks	<0.05
Myocardial Fibrosis (%)	6.1 ± 2.6	3.6 ± 1.7	8 weeks	<0.01

Data sourced from an abstract presented at the American Heart Association Scientific Sessions 2025.[2]

In Vivo Pharmacokinetics of AZD0233

Species	Clearance (mL/min/kg)	Bioavailability (%)	Volume of Distribution (L/kg)
Mouse	17	62	1.6
Rat	8.3	66	1.0
Dog	2.8	100	0.4

Data sourced from a presentation at the American Chemical Society Fall National Meeting 2025.[3]



In Vivo Efficacy of AZD8797 in a Murine Model of

Cardiac Hypertrophy

Treatment	Outcome
AZD8797	Significant reduction of cardiac hypertrophy.
AZD8797	Reduced expression of hypertrophic marker genes (Nppa, Nppb) and profibrotic genes (Tgfb1, Col1a1).

This study was conducted in a transverse aortic constriction (TAC) model of cardiac hypertrophy, not a DCM model.[4]

Experimental Protocols AZD0233 in a Murine Model of Dilated Cardiomyopathy

Animal Model: The study utilized the muscle LIM protein knock-out (MLP-KO) mouse model, which spontaneously develops a phenotype of dilated cardiomyopathy.[2]

Treatment: AZD0233 was administered orally at a dose of 100 mg/kg.[2]

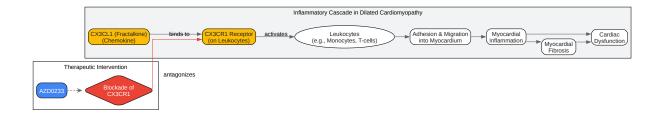
Duration: The efficacy of AZD0233 was assessed after 4 and 8 weeks of treatment.[2]

Key Assessments:

- Cardiac Function: Left ventricular ejection fraction was measured by echocardiography.
- Immunophenotyping: Myocardial tissue was analyzed by flow cytometry to quantify inflammatory monocyte populations (CD11b+ Ly6Chi).[2]
- Histology: Myocardial sections were stained with Picrosirius Red to assess fibrosis and analyzed by immunohistochemistry for CX3CR1+ leukocytes.[2]
- Transcriptomics: Single nucleus RNA-sequencing was performed to analyze gene expression changes in different cardiac cell populations.[2]



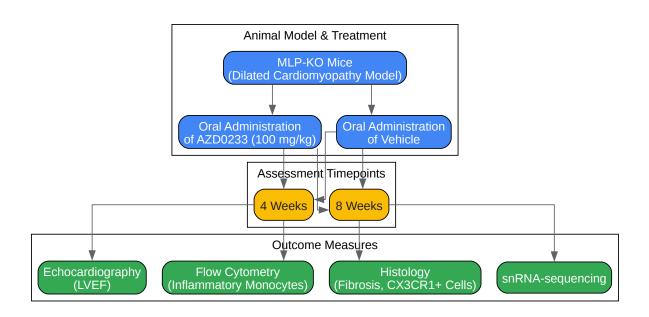
Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of AZD0233 in mitigating dilated cardiomyopathy.





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Caption: Experimental workflow for evaluating **AZD0233** in a DCM mouse model.

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